1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea
Description
1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is a synthetic urea derivative characterized by a thiazole core substituted with a cyclopropyl group and a pyridine-linked methylurea moiety modified with a 2-oxopyrrolidin ring. The urea bridge serves as a hydrogen-bond donor/acceptor, while the cyclopropyl and 2-oxopyrrolidin groups may enhance metabolic stability and conformational rigidity, respectively .
Properties
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-15-2-1-7-22(15)14-8-11(5-6-18-14)9-19-16(24)21-17-20-13(10-25-17)12-3-4-12/h5-6,8,10,12H,1-4,7,9H2,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYFTPSMMRKQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea
This compound, reported in Acta Crystallographica Section E (2008), shares a urea backbone but differs in substituents and heterocyclic systems :
- Heterocyclic Core: Uses a 1,3,4-thiadiazole ring instead of thiazole.
- Substituents : The 4-methylbenzoyl group introduces aromatic bulk, contrasting with the target compound’s cyclopropylthiazole. The pyridyl group is directly attached to the thiadiazole, whereas the target compound features a pyridin-4-ylmethyl group with a 2-oxopyrrolidin substituent.
- Functional Groups : The absence of a lactam (2-oxopyrrolidin) in this compound may reduce hydrogen-bonding capacity compared to the target.
Cyclopropylmethyl- and (2-Cyclopropylethyl)-Derivatives
A 2022 European patent application describes compounds with cyclopropyl substituents but distinct cores (e.g., imidazo[1,2-a]pyrrolo[2,3-e]pyrazine) :
- Core Structure : The fused imidazo-pyrrolo-pyrazine system differs significantly from the thiazole-pyridine framework of the target compound, likely leading to divergent biological targets.
- Substituent Similarities : Cyclopropyl groups are retained, suggesting shared strategies to optimize lipophilicity or metabolic stability.
Hypothesized Physicochemical and Pharmacological Differences
Lipophilicity and Solubility
Metabolic Stability
- Cyclopropyl substituents are known to resist oxidative metabolism, which may prolong the half-life of the target compound compared to analogues with linear alkyl or aromatic groups .
Binding Interactions
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